molecular formula C7H15NO4 B2542742 (2R,3S,4R,5R)-2-((S)-1-Aminoethyl)-5-methoxytetrahydrofuran-3,4-diol CAS No. 2244622-23-7

(2R,3S,4R,5R)-2-((S)-1-Aminoethyl)-5-methoxytetrahydrofuran-3,4-diol

Cat. No.: B2542742
CAS No.: 2244622-23-7
M. Wt: 177.2
InChI Key: OQMGRVFSMWORIA-PAMBMQIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,4R,5R)-2-((S)-1-Aminoethyl)-5-methoxytetrahydrofuran-3,4-diol is a chiral compound with a complex structure that includes multiple stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R)-2-((S)-1-Aminoethyl)-5-methoxytetrahydrofuran-3,4-diol typically involves several steps, starting from readily available precursors. The synthetic route may include:

    Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving diols and appropriate protecting groups.

    Introduction of the aminoethyl group: This step often involves the use of chiral amines and selective reduction techniques to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5R)-2-((S)-1-Aminoethyl)-5-methoxytetrahydrofuran-3,4-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

    Reduction: Reduction reactions can be used to modify the functional groups, such as converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2R,3S,4R,5R)-2-((S)-1-Aminoethyl)-5-methoxytetrahydrofuran-3,4-diol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (2R,3S,4R,5R)-2-((S)-1-Aminoethyl)-5-methoxytetrahydrofuran-3,4-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. For example, it may inhibit or activate enzymes by mimicking natural substrates or binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4R,5R)-2-((S)-1-Aminoethyl)-5-hydroxytetrahydrofuran-3,4-diol: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2R,3S,4R,5R)-2-((S)-1-Aminoethyl)-5-ethoxytetrahydrofuran-3,4-diol: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (2R,3S,4R,5R)-2-((S)-1-Aminoethyl)-5-methoxytetrahydrofuran-3,4-diol imparts unique chemical properties, such as increased lipophilicity and altered reactivity compared to its hydroxyl and ethoxy analogs. These differences can influence the compound’s behavior in biological systems and its suitability for specific applications.

Properties

IUPAC Name

(2R,3S,4R,5R)-2-[(1S)-1-aminoethyl]-5-methoxyoxolane-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4/c1-3(8)6-4(9)5(10)7(11-2)12-6/h3-7,9-10H,8H2,1-2H3/t3-,4-,5+,6+,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMGRVFSMWORIA-PAMBMQIZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(C(C(O1)OC)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)OC)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.